molecular formula C9H14N2O2 B2860986 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol CAS No. 1339529-08-6

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol

Cat. No. B2860986
CAS RN: 1339529-08-6
M. Wt: 182.223
InChI Key: LRJLNMXBDVGZGP-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol” is a unique chemical with the molecular formula C8H13O1N3 . It is part of a class of compounds known as pyrazoles, which are aromatic heterocyclic compounds. Pyrazoles are widely used in the synthesis of various pharmaceuticals due to their extensive and excellent biological and pharmacological activities .

Scientific Research Applications

Applications in Drug Metabolism and Pharmacokinetics

Research on compounds structurally related to "2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol" has been pivotal in understanding drug metabolism and pharmacokinetics. Studies, such as those conducted by Obach et al. (2018), have focused on metabolite exposure predictions using in vitro data and physiologically based pharmacokinetic modeling. This research is critical in predicting the behavior of drug metabolites in the human body, aiding in the design of drugs with optimal efficacy and safety profiles (Obach et al., 2018).

Advances in Heterocyclic Chemistry

Compounds similar to "2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol" have also been instrumental in advancing heterocyclic chemistry. Research by Vénosová et al. (2020) on the charge density and properties of nitrogen-oxygen bonds in related molecules contributes significantly to understanding the electronic structure of heterocyclic compounds. This knowledge is essential for designing molecules with specific properties for applications in materials science and pharmaceuticals (Vénosová et al., 2020).

Corrosion Inhibition Studies

The derivatives of "2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol" have shown promise in corrosion inhibition, particularly for steel. Ansari et al. (2016) explored pyrazolone derivatives as corrosion inhibitors, offering insights into their effectiveness and mechanisms. Such research is vital for developing more efficient and environmentally friendly corrosion inhibitors for industrial applications (Ansari et al., 2016).

Exploration of Novel Heterocyclic Systems

Innovations in synthetic chemistry have led to the development of new heterocyclic systems involving pyrazole derivatives. Holzer et al. (2003) synthesized spiro-fused azirino-pyrazolones, showcasing a novel heterocyclic system with potential applications in medicinal chemistry and materials science. This research highlights the versatility of pyrazole derivatives in creating complex molecular architectures (Holzer et al., 2003).

Antimicrobial and Antitumor Potential

Studies on the biological activity of pyrazole derivatives have revealed their potential as antimicrobial and antitumor agents. For example, research by Kenchappa et al. (2017) on coumarin derivatives containing pyrazole and indenone rings demonstrated significant antioxidant and antihyperglycemic properties, indicating their potential in therapeutic applications (Kenchappa et al., 2017).

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,8-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLNMXBDVGZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol

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